molecular formula C28H21N5OS B12136950 (5Z)-2-(3-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12136950
M. Wt: 475.6 g/mol
InChI Key: DBENAELKYWUBQZ-JLPGSUDCSA-N
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Description

The compound (5Z)-2-(3-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a thiazolo-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolo-Triazole Core: This step often involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between hydrazine derivatives and 1,3-diketones.

    Final Coupling: The final step involves the coupling of the pyrazole derivative with the thiazolo-triazole core, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production may scale up these reactions using continuous flow chemistry to enhance yield and purity. Optimized reaction conditions, such as temperature control and solvent recycling, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can target the pyrazole ring, using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

Medicine

Medicinally, it shows promise as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. It binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(3-methylphenyl)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(3-methylphenyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The unique combination of the thiazolo-triazole core with the pyrazole moiety and specific phenyl substitutions gives this compound distinct biological activities and chemical reactivity. Its structural features allow for versatile modifications, enhancing its potential in various applications compared to similar compounds.

Properties

Molecular Formula

C28H21N5OS

Molecular Weight

475.6 g/mol

IUPAC Name

(5Z)-2-(3-methylphenyl)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H21N5OS/c1-18-11-13-20(14-12-18)25-22(17-32(30-25)23-9-4-3-5-10-23)16-24-27(34)33-28(35-24)29-26(31-33)21-8-6-7-19(2)15-21/h3-17H,1-2H3/b24-16-

InChI Key

DBENAELKYWUBQZ-JLPGSUDCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3)C6=CC=CC=C6

Origin of Product

United States

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